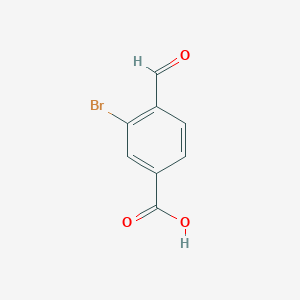

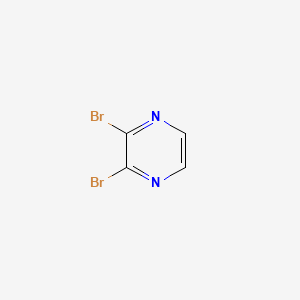

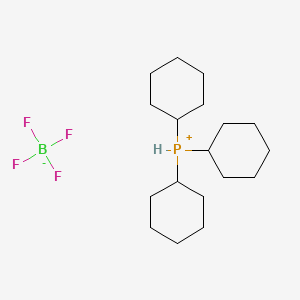

![molecular formula C14H18NO4P B1314751 Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate CAS No. 850231-86-6](/img/structure/B1314751.png)

Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate is a chemical compound with the CAS Number: 850231-86-6 . It has a molecular weight of 295.27 and its IUPAC name is diethyl 2- (1H-indol-3-yl)-2-oxoethylphosphonate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18NO4P/c1-3-18-20(17,19-4-2)10-14(16)12-9-15-13-8-6-5-7-11(12)13/h5-9,15H,3-4,10H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H18NO4P . Its average mass is 295.271 Da and its monoisotopic mass is 295.097351 Da .Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that leads to these effects.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The compound’s molecular weight is 29527 , which may influence its pharmacokinetic properties.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the indole ring in the compound can participate in electrophilic substitution reactions, which are crucial in many biochemical pathways . The compound’s phosphonate group can also mimic phosphate groups, allowing it to interact with enzymes that typically bind to phosphate-containing substrates . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The indole ring in the compound is known to interact with multiple receptors and proteins within the cell, modulating their activity . This can lead to changes in cell function, such as altered cell proliferation, apoptosis, and differentiation. Additionally, the compound’s phosphonate group can interfere with phosphate metabolism, further impacting cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The indole ring can undergo electrophilic substitution reactions, allowing it to bind to various biomolecules . This binding can alter the activity of enzymes and proteins, leading to changes in biochemical pathways. The phosphonate group can also mimic phosphate groups, enabling the compound to inhibit or activate enzymes that typically interact with phosphate-containing substrates . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Toxic or adverse effects may be observed at high doses, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound’s phosphonate group can participate in reactions that mimic phosphate metabolism, interacting with enzymes and cofactors involved in these pathways . This can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, the indole ring can undergo various biochemical transformations, further influencing the compound’s metabolic fate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, the compound can interact with various biomolecules, influencing its localization and accumulation . These interactions can affect the compound’s overall biological activity and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological effects. For example, the compound may accumulate in the nucleus, where it can influence gene expression, or in the mitochondria, where it can affect cellular metabolism .

properties

IUPAC Name |

2-diethoxyphosphoryl-1-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18NO4P/c1-3-18-20(17,19-4-2)10-14(16)12-9-15-13-8-6-5-7-11(12)13/h5-9,15H,3-4,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMJTAAMJLMNGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)C1=CNC2=CC=CC=C21)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472241 |

Source

|

| Record name | Diethyl [2-(1H-indol-3-yl)-2-oxoethyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850231-86-6 |

Source

|

| Record name | Diethyl [2-(1H-indol-3-yl)-2-oxoethyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

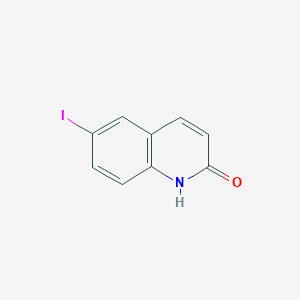

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)

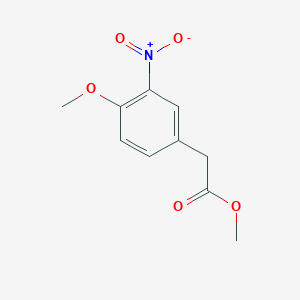

![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1314693.png)

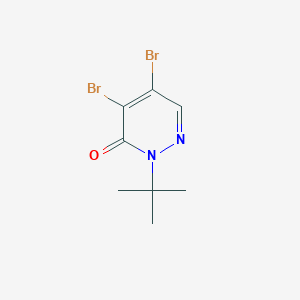

![4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine](/img/structure/B1314699.png)